Cas no 1201421-68-2 (1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride)

1-[4-(Adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a unique structural combination of an adamantyl group, a phenoxy linker, and a tetrahydroisoquinoline moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research applications. The adamantyl group contributes to lipophilicity and potential membrane interaction, while the tetrahydroisoquinoline component may confer biological activity. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly in targeting central nervous system (CNS) disorders or receptor modulation. Its well-defined synthetic pathway allows for consistent purity and reproducibility in experimental settings.
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride structure
1201421-68-2 structure
商品名:1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
CAS番号:1201421-68-2
MF:C28H36ClNO2
メガワット:454.043947219849
CID:5850969
PubChem ID:71778675

1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
    • 1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
    • F1134-0020
    • 1201421-68-2
    • AKOS026679062
    • 1-[4-(1-adamantyl)phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
    • インチ: 1S/C28H35NO2.ClH/c30-26(18-29-10-9-23-3-1-2-4-24(23)17-29)19-31-27-7-5-25(6-8-27)28-14-20-11-21(15-28)13-22(12-20)16-28;/h1-8,20-22,26,30H,9-19H2;1H
    • InChIKey: DYELDJWYNASGIS-UHFFFAOYSA-N
    • ほほえんだ: C(OC1=CC=C(C23CC4CC(CC(C4)C2)C3)C=C1)C(O)CN1CCC2=C(C1)C=CC=C2.[H]Cl

計算された属性

  • せいみつぶんしりょう: 453.2434571g/mol
  • どういたいしつりょう: 453.2434571g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 571
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.7Ų

1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1134-0020-2μmol
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1134-0020-100mg
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1134-0020-20μmol
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1134-0020-1mg
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1134-0020-30mg
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1134-0020-25mg
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1134-0020-40mg
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1134-0020-4mg
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1134-0020-10mg
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1134-0020-10μmol
1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
1201421-68-2 90%+
10μl
$69.0 2023-05-17

1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride 関連文献

1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochlorideに関する追加情報

Introduction to 1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride (CAS No: 1201421-68-2)

1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride, identified by its CAS number 1201421-68-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly the presence of both adamantanyl and tetrahydroisoquinoline moieties, contribute to its intriguing pharmacological properties.

The adamantan-1-yl group is known for its rigid structure and stability, which can enhance the metabolic stability of drug candidates. This property is particularly valuable in the development of bioavailable compounds that can withstand enzymatic degradation in the body. On the other hand, the 1,2,3,4-tetrahydroisoquinolin-2-yl moiety is a well-documented pharmacophore in medicinal chemistry, often associated with compounds that exhibit central nervous system (CNS) activity. The combination of these two structural elements in 1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride suggests potential applications in therapeutic areas such as neurology and psychiatry.

In recent years, there has been growing interest in the development of novel molecules that can modulate neurotransmitter systems. The tetrahydroisoquinoline scaffold is particularly relevant in this context, as it is a key structural component of several natural alkaloids that have been used for centuries in traditional medicine. Modern synthetic approaches have enabled the modification of these scaffolds to create derivatives with enhanced pharmacological profiles. The hydrochloride salt form of 1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol improves its solubility and bioavailability, making it more suitable for formulation into pharmaceutical products.

The synthesis of 1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the adamantanyl group into the phenoxy ring and the connection to the tetrahydroisoquinoline moiety through a propanol linker necessitates careful planning and execution. Advances in synthetic methodologies have facilitated the efficient preparation of complex molecules like this one, enabling researchers to explore their potential biological activities more rapidly.

The biological evaluation of 1-[4-(adamantan-1-yl)phenoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride has revealed several interesting properties. Initial studies have shown that this compound interacts with various neurotransmitter receptors and ion channels, suggesting potential effects on CNS function. For instance, it may modulate dopamine and serotonin receptors, which are implicated in mood regulation and cognitive processes. Additionally, its structural similarity to known pharmacologically active compounds makes it a valuable scaffold for further derivatization and optimization.

In vitro studies have demonstrated that 1-[4-(adamantan-1-yloxy)-phenoxy]-3-(N,N-dimethyl)-propylamino)-butyric acid hydrochloride, a derivative closely related to our target compound, exhibits significant binding affinity for certain CNS receptors. These findings are consistent with the hypothesis that the tetrahydroisoquinoline moiety plays a crucial role in mediating biological activity. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects on neural pathways.

The development of new therapeutic agents requires a thorough understanding of their pharmacokinetic properties. Metabolic stability studies have shown that the adamantanyl group enhances the resistance of this compound to enzymatic degradation. This feature is particularly important for drugs that need to maintain their activity over an extended period after administration. Additionally, preliminary pharmacokinetic studies indicate good oral bioavailability,suggesting that this compound may be suitable for systemic administration.

The potential applications of 1-[4-(adamantan--yloxy)-phenoxy]-3-(N,N-dimethyl)-propylamino)-butyric acid hydrochloride extend beyond CNS disorders. Its unique structural features may also make it useful in treating other conditions such as pain syndromes or neurodegenerative diseases. The ability to fine-tune its pharmacological properties through structural modifications offers exciting opportunities for drug discovery。

In conclusion,12014216802, represents a promising candidate for further investigation in pharmaceutical research。 Its combination of structural elements from both adamantanane and tetrahydroisoquinoline scaffolds endows it with intriguing biological activities。 The development of synthetic methodologies has made it possible to prepare complex molecules like this one more efficiently,accelerating their transition from laboratory research to clinical application。 As our understanding of neural pathways continues to grow,compounds like 12014216802 hold great promise for addressing a wide range of neurological disorders。

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